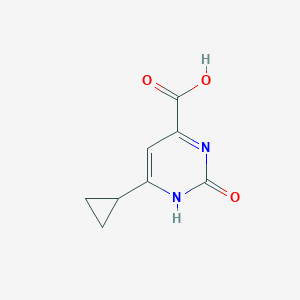

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with a molecular formula of C8H8N2O3 It is characterized by a pyrimidine ring substituted with a cyclopropyl group at the 6-position, a hydroxyl group at the 2-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl cyanoacetate to form an intermediate, which is then cyclized in the presence of a base to yield the desired pyrimidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone or aldehyde, while reduction of the carboxylic acid group results in an alcohol or aldehyde .

Scientific Research Applications

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for the development of bioactive molecules with potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its cyclopropyl group imparts unique steric and electronic properties that affect its reactivity and binding affinity .

Comparison with Similar Compounds

- 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

- 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid

- 5-Chloro-2-cyclopropyl-4-oxo-1H-pyrimidine-6-carboxylic acid

Comparison: 6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. For instance, the presence of a hydroxyl group at the 2-position can enhance its hydrogen-bonding capability, while the cyclopropyl group provides steric hindrance that can influence its interaction with biological targets .

Biological Activity

6-Cyclopropyl-2-hydroxypyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a cyclopropyl group and functional hydroxyl and carboxylic acid groups, which contribute to its reactivity and interactions with biological targets.

The molecular formula of this compound is C8H8N2O3, and it possesses a molecular weight of 180.16 g/mol. The compound's structure allows for diverse chemical reactions, including oxidation, reduction, and substitution, enhancing its utility in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its hydroxyl and carboxylic acid groups. This property enables the compound to interact with various molecular targets, influencing biochemical pathways. The cyclopropyl moiety provides unique steric and electronic characteristics that can modulate binding affinity and selectivity for specific receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has been investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI), which could be beneficial in the treatment of HIV. Studies have shown that structural modifications can enhance its potency against various HIV strains, indicating a promising avenue for further research in antiviral drug development .

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against pathogens such as Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) observed in related compounds suggest potential effectiveness in treating bacterial infections .

- Cytotoxicity : While exploring the therapeutic potential, it is crucial to assess cytotoxicity. Compounds with similar structures have shown varying degrees of cytotoxic effects on mammalian cell lines, necessitating further evaluation of safety profiles for clinical applications .

Case Studies

- HIV Inhibition : A study focusing on the structure-activity relationship of NNRTIs highlighted how modifications to the pyrimidine scaffold could lead to compounds with enhanced efficacy against resistant HIV strains. The findings suggest that this compound could be a lead compound for further optimization in HIV therapy .

- Antitubercular Activity : In a comparative study of various cyclopropyl-containing compounds, some derivatives exhibited MIC values ranging from 7.32 to 136.10 μM against Mycobacterium tuberculosis H37Rv, indicating that modifications to the core structure can yield potent antitubercular agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Antiviral Activity | Antimicrobial Activity | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate | Potential | Variable |

| 5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | High | Moderate | Low |

| 2-Cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid | Low | High | Moderate |

Properties

IUPAC Name |

6-cyclopropyl-2-oxo-1H-pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(12)6-3-5(4-1-2-4)9-8(13)10-6/h3-4H,1-2H2,(H,11,12)(H,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMZTWSZKVONVRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.